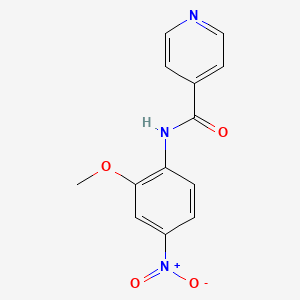
N-(2-methoxy-4-nitrophenyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-4-nitrophenyl)isonicotinamide, also known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound belongs to the family of isonicotinamide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-methoxy-4-nitrophenyl)isonicotinamide is not fully understood, but it is believed to inhibit the activity of enzymes by binding to their active sites. This compound has been shown to form hydrogen bonds with the amino acid residues in the active site of hCA II, which leads to the inhibition of its activity.
Biochemical and Physiological Effects:
This compound has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxy-4-nitrophenyl)isonicotinamide in lab experiments is its potent inhibitory activity against enzymes, which makes it a potential candidate for drug discovery and development. However, this compound has some limitations as well, such as its solubility issues, which can affect its bioavailability and efficacy. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Direcciones Futuras
There are several future directions for the research on N-(2-methoxy-4-nitrophenyl)isonicotinamide. One potential direction is to investigate its efficacy in vivo and its potential applications in the treatment of various diseases. Another direction is to explore its structure-activity relationship to design more potent and selective inhibitors. Additionally, this compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its potent inhibitory activity against enzymes, anti-inflammatory and neuroprotective properties, and ability to inhibit cancer cell growth make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action, in vivo efficacy, and potential applications.
Métodos De Síntesis
N-(2-methoxy-4-nitrophenyl)isonicotinamide can be synthesized by the reaction of 2-methoxy-4-nitrobenzoic acid with isoniazid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a yellow crystalline solid with a melting point of 237-239°C.
Aplicaciones Científicas De Investigación
N-(2-methoxy-4-nitrophenyl)isonicotinamide has shown promising results in various scientific research applications, especially in the field of drug discovery and development. It has been reported to exhibit potent inhibitory activity against several enzymes, including human carbonic anhydrase II (hCA II), which is a target for the treatment of glaucoma and epilepsy. This compound has also been found to inhibit the growth of cancer cells and possess anti-inflammatory properties.
Propiedades
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-8-10(16(18)19)2-3-11(12)15-13(17)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFOIIDGKBESHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[benzyl(2-hydroxyethyl)amino]methyl}-6-chloro-4H-chromen-4-one](/img/structure/B5005133.png)
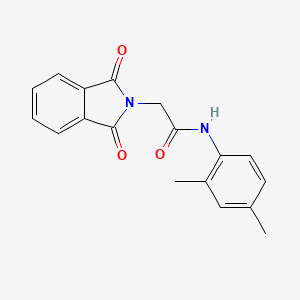
![5-(2-hydroxyethyl)-3-{2-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-oxoethyl}-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5005143.png)
![8-[(4-methoxyphenyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5005150.png)
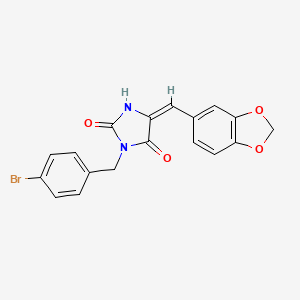
![5-{3,5-dichloro-2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5005175.png)
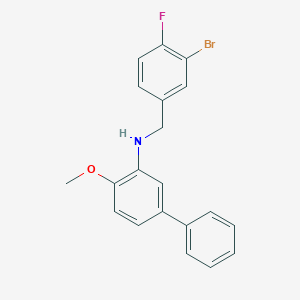
![N-(3-chloro-4-fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5005186.png)
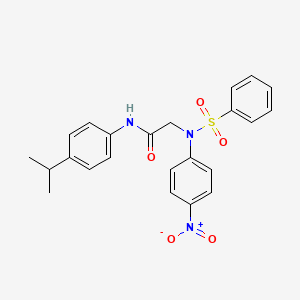

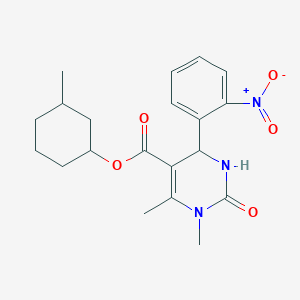
![methyl 1-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1H-indole-3-carboxylate](/img/structure/B5005205.png)
![4,4'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dimorpholine](/img/structure/B5005225.png)
